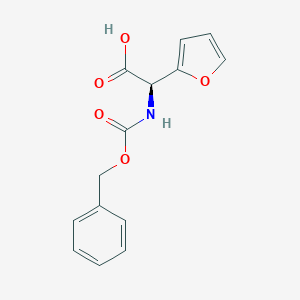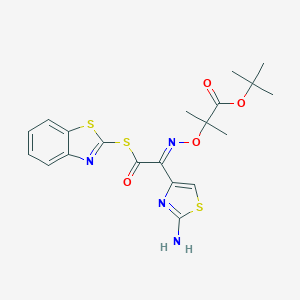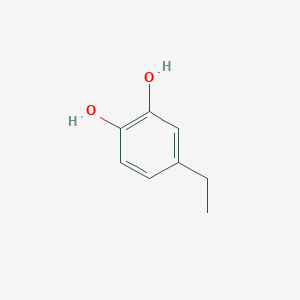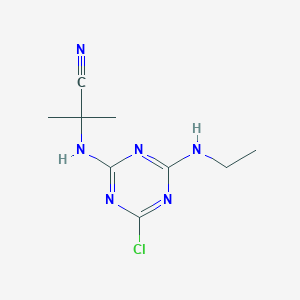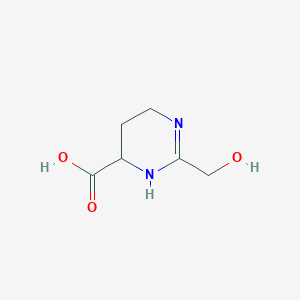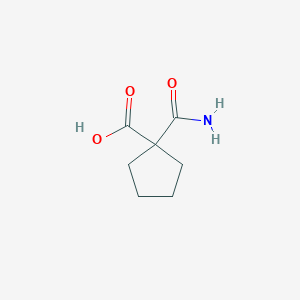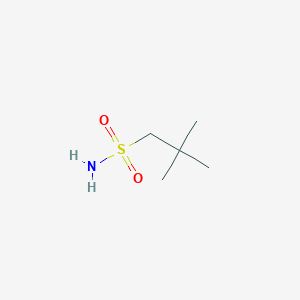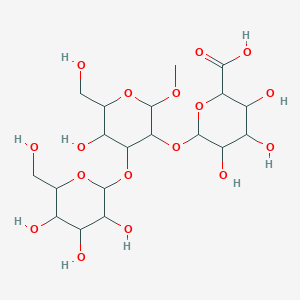
Methyl 3-O-galactopyranosyl-2-O-(glucopyranosyluronic acid)mannopyranoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-O-galactopyranosyl-2-O-(glucopyranosyluronic acid)mannopyranoside, commonly known as MMG, is a carbohydrate molecule that has been widely studied for its potential therapeutic applications. MMG is a complex molecule that is synthesized through a multi-step process involving several chemical reactions. In
Mecanismo De Acción
The mechanism of action of MMG is not fully understood. However, it is believed that MMG exerts its therapeutic effects by interacting with cell surface receptors and modulating intracellular signaling pathways. MMG has been shown to interact with the Toll-like receptor 4 (TLR4) and inhibit the activation of nuclear factor-kappa B (NF-κB) signaling pathway, which is known to play a critical role in inflammation and cancer.
Efectos Bioquímicos Y Fisiológicos
MMG has been shown to have several biochemical and physiological effects. MMG has been shown to inhibit the activity of several enzymes involved in the biosynthesis of glycosaminoglycans, which are important components of the extracellular matrix. MMG has also been shown to inhibit the activity of hyaluronidase, an enzyme that degrades hyaluronic acid, which is an important component of the extracellular matrix. MMG has been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of MMG is that it is a relatively stable molecule and can be easily synthesized in the laboratory. MMG is also relatively inexpensive compared to other therapeutic agents. However, one of the limitations of MMG is that it is a complex molecule and requires several chemical reactions for synthesis. MMG is also relatively insoluble in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the study of MMG. One of the future directions is to explore the potential of MMG as a therapeutic agent for the treatment of cancer. Another future direction is to explore the potential of MMG as a therapeutic agent for the treatment of inflammatory diseases such as arthritis. Further studies are also needed to fully understand the mechanism of action of MMG and to identify its molecular targets. Additionally, the development of novel synthetic methods for MMG could lead to the development of new analogs with improved therapeutic properties.
Métodos De Síntesis
The synthesis of MMG involves several chemical reactions that are carried out in a step-wise manner. The first step involves the conversion of D-mannose to its pentaacetate derivative, which is then converted to the corresponding benzylidene acetal. The benzylidene acetal is then converted to the corresponding 2,3-unsaturated derivative, which is then subjected to a series of reactions involving galactosylation, glucuronidation, and deprotection to yield the final product, MMG.
Aplicaciones Científicas De Investigación
MMG has been extensively studied for its potential therapeutic applications. One of the most promising applications of MMG is in the treatment of cancer. MMG has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. MMG has also been shown to have anti-inflammatory properties and can be used to treat inflammatory diseases such as arthritis.
Propiedades
Número CAS |
125365-17-5 |
|---|---|
Nombre del producto |
Methyl 3-O-galactopyranosyl-2-O-(glucopyranosyluronic acid)mannopyranoside |
Fórmula molecular |
C19H32O17 |
Peso molecular |
532.4 g/mol |
Nombre IUPAC |
3,4,5-trihydroxy-6-[5-hydroxy-6-(hydroxymethyl)-2-methoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C19H32O17/c1-31-19-15(36-18-12(28)9(25)10(26)14(35-18)16(29)30)13(7(23)5(3-21)33-19)34-17-11(27)8(24)6(22)4(2-20)32-17/h4-15,17-28H,2-3H2,1H3,(H,29,30) |
Clave InChI |
LOWQBZMGQPXYKM-UHFFFAOYSA-N |
SMILES |
COC1C(C(C(C(O1)CO)O)OC2C(C(C(C(O2)CO)O)O)O)OC3C(C(C(C(O3)C(=O)O)O)O)O |
SMILES canónico |
COC1C(C(C(C(O1)CO)O)OC2C(C(C(C(O2)CO)O)O)O)OC3C(C(C(C(O3)C(=O)O)O)O)O |
Sinónimos |
Me-3-GPGPMP methyl 3-O-galactopyranosyl-2-O-(glucopyranosyluronic acid)mannopyranoside |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




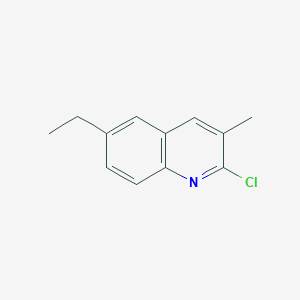
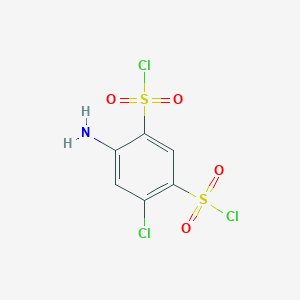
![N2-[4-(Diethylamino)butyl]-6-(3,5-dimethoxyphenyl)-pyrido[2,3-d]pyrimidine-2,7-diamine](/img/structure/B135953.png)
![Thieno[3,2-B]pyridine-2-sulfonic acid [2-oxo-1-(1H-pyrrolo[2,3-C]pyridin-2-ylmethyl)-pyrrolidin-3-YL]-amide](/img/structure/B135955.png)
